3-(4-Aminophenoxy)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(4-aminophenoxy)azetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-3-8(4-2-7)15-9-5-13(6-9)10(12)14/h1-4,9H,5-6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSVKMAZJVBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(4-Aminophenoxy)azetidine-1-carboxamide is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses.
Mode of Action
This compound interacts with STAT3 by inhibiting its activity. It binds to STAT3 with high affinity, as confirmed by isothermal titration calorimetry analysis. This binding disrupts the formation of STAT3:STAT3 dimers, a crucial step in the activation of STAT3.
Biochemical Pathways
The inhibition of STAT3 by this compound affects various biochemical pathways. STAT3 is involved in many cellular processes, including cell growth and differentiation, inflammation, and immune responses. By inhibiting STAT3, the compound can disrupt these processes.
Pharmacokinetics
The compound’s potency against stat3 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The inhibition of STAT3 by this compound has several molecular and cellular effects. It inhibits constitutive STAT3 phosphorylation and DNA-binding activity in human breast cancer cells. Furthermore, treatment of breast cancer cells with this compound inhibits cell growth, colony survival, and induces apoptosis.
Biochemical Analysis
Biochemical Properties
3-(4-Aminophenoxy)azetidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as STAT3, which is involved in cell signaling pathways. The compound binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This interaction disrupts the STAT3 signaling pathway, which is crucial for cell growth and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of STAT3 by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound affects gene expression by altering the transcriptional activity of STAT3 target genes, which are involved in various cellular processes such as inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and dimerization. This inhibition prevents STAT3 from translocating to the nucleus and binding to DNA response elements, thereby blocking the transcription of target genes. The compound’s ability to inhibit STAT3 activity makes it a promising candidate for developing novel anticancer therapeutics.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound has been observed to result in sustained inhibition of STAT3 activity and prolonged effects on cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits STAT3 activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism may involve enzymatic modifications that affect its stability and activity. These metabolic pathways can impact the compound’s efficacy and potential side effects, making it essential to understand its metabolic profile for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. These interactions influence the compound’s accumulation in target tissues and its overall bioavailability, affecting its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Biological Activity
3-(4-Aminophenoxy)azetidine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). This article provides a comprehensive examination of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.23 g/mol
- CAS Number : 2090639-39-5
The primary biological activity attributed to this compound is its inhibition of STAT3, a critical transcription factor involved in cell proliferation and survival. Dysregulation of STAT3 is implicated in various cancers, making it a valuable target for therapeutic intervention. Studies indicate that this compound can effectively inhibit STAT3's DNA-binding activity, which is crucial for its role in oncogenesis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 2.4 |
| A549 (Lung) | 1.8 |
| HeLa (Cervical) | 2.0 |
These results suggest that the compound has a promising profile as an anticancer agent .
Case Studies
A notable study evaluated the effects of this compound on breast cancer cells. The compound was found to reduce cell viability significantly at concentrations ranging from 1 to 5 μM, with a marked increase in apoptosis observed through flow cytometry analyses. The study concluded that the compound's ability to inhibit STAT3 signaling pathways was a key mechanism underlying its anticancer effects .
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Key findings include:
- Absorption : High permeability predicted based on Lipinski's rule of five.
- Metabolism : Primarily metabolized by liver enzymes; potential interactions with CYP450 enzymes noted.
- Excretion : Predominantly renal excretion observed.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses.
Comparative Analysis
When compared to other STAT3 inhibitors, such as proline-based analogs, this compound shows enhanced potency and selectivity against the STAT3 pathway. For instance, proline derivatives exhibit IC50 values around 5 μM, while the azetidine derivative demonstrates improved efficacy at lower concentrations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)
- Structural Differences: Replaces the azetidine ring with a pyridine (six-membered aromatic ring).
- Synthesis: Synthesized via nucleophilic substitution of 4-chloro-N-methylpicolinamide with 4-aminophenol under reflux in chlorobenzene . Reaction conditions (e.g., 30-hour reflux) may differ for azetidine analogs due to ring strain and reactivity.
4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC)
- Structural Differences: Imidazole-based carboxamide with a triazeno group. Unlike 3-(4-aminophenoxy)azetidine-1-carboxamide, DIC undergoes rapid N-demethylation via liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide .
- Metabolic Stability : The azetidine compound’s lack of a methyl group in the carboxamide may confer greater metabolic stability compared to DIC, which loses 4–21% of its methyl group as CO₂ in rats and humans .
- Inducible Metabolism: DIC’s demethylation is enhanced by enzyme inducers (e.g., phenobarbital), a factor to investigate in azetidine analogs for drug-drug interaction risks.
tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate
- Structural Differences : Six-membered piperidine ring vs. azetidine. Reduced ring strain in piperidine improves thermal stability but may decrease binding specificity in biological targets.
- Safety Profile : Classified for laboratory use only, with hazards including skin/eye irritation. Azetidine’s smaller ring could increase reactivity and toxicity risks, necessitating tailored safety evaluations .
Data Table: Key Properties and Comparisons
Research Implications and Gaps
- Synthetic Optimization : Azetidine derivatives may require shorter reaction times than pyridine analogs due to higher reactivity, but this remains untested .
- Metabolic Studies: The absence of a methyl group in this compound suggests resistance to N-demethylation, contrasting with DIC . Enzymatic studies are needed to confirm this.
- Safety Profiles: Piperidine derivatives’ low reactivity vs.
Preparation Methods
Synthetic Strategy Overview
The preparation of 3-(4-Aminophenoxy)azetidine-1-carboxamide typically involves:
- Construction of the azetidine core.
- Introduction of the 4-aminophenoxy substituent at the 3-position.
- Formation of the carboxamide group at the 1-position.
Detailed Preparation Methods
Synthesis of 3-(4-Aminophenoxy)azetidine Intermediate
Stepwise Approach
Removal of the Diphenylmethyl Protecting Group
- Subject the intermediate to hydrogenolysis (again using palladium on carbon) to remove the diphenylmethyl group, yielding 3-(4-aminophenoxy)azetidine.
- The reaction is typically conducted in the presence of a tertiary organic base (e.g., triethylamine) to stabilize the azetidine and prevent dimerization.
Data Table: Key Conditions for Intermediate Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Phenoxy substitution | 4-nitrophenol, Na amide, PTC | DMF/DMSO | 20-50°C | 2-6 h | PTC = Phase Transfer Catalyst |
| Nitro reduction | Pd/C, H₂ | MeOH/Ethanol | RT-40°C | 1-4 h | Monitor by TLC or HPLC |
| Hydrogenolysis (deprotection) | Pd/C, H₂, triethylamine | MeOH/Ethanol | RT-40°C | 2-6 h | Triethylamine prevents dimerization |
Formation of the Carboxamide Group
Data Table: Carboxamidation and Purification
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Carboxamidation | Nitrourea/isocyanate | Toluene | 20–60°C | 12–48 h | 60–85 | Extraction, recrystallization |
| Final purification | — | EtOH/H₂O | RT | — | — | Recrystallization |
Research Findings and Optimization Notes
- The use of tertiary organic bases during hydrogenolysis is critical to prevent azetidine ring dimerization and polymerization, which can otherwise significantly reduce yield and complicate purification.
- The choice of solvent for both the phenoxy substitution and carboxamidation steps influences reaction rate and product purity. Aprotic solvents favor nucleophilic substitution, while protic solvents are preferred in hydrogenation steps.
- The process can be adapted for various phenol derivatives, allowing for the synthesis of structurally diverse azetidine carboxamides.
Summary Table: Overall Synthetic Route
| Stage | Key Reagents/Catalysts | Main Transformation | Typical Yield |
|---|---|---|---|
| 1. Phenoxy substitution | 4-nitrophenol, Na amide, PTC | 1-diphenylmethyl-3-(4-nitrophenoxy)azetidine | 70–90% |
| 2. Nitro reduction | Pd/C, H₂ | 1-diphenylmethyl-3-(4-aminophenoxy)azetidine | 80–95% |
| 3. Deprotection (hydrogenolysis) | Pd/C, H₂, triethylamine | 3-(4-aminophenoxy)azetidine | 65–85% |
| 4. Carboxamidation | Nitrourea/isocyanate | This compound | 60–85% |
Q & A
Basic: What are the recommended synthetic methodologies for 3-(4-Aminophenoxy)azetidine-1-carboxamide, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step routes, including condensation, substitution, and carboxamide formation. For example, analogous compounds (e.g., 2-amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide) are synthesized via sequential reactions such as nucleophilic substitution and cyclization under controlled temperatures (45–60°C) . Optimization can employ factorial design to test variables like solvent polarity, catalyst loading, and reaction time. Pre-experimental screening (e.g., Taguchi methods) helps identify critical parameters for yield improvement .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Critical for structural elucidation, particularly - and -NMR to resolve azetidine ring protons and carboxamide carbonyl signals (e.g., δ = 3.86 ppm for methoxy groups in similar triazine derivatives) .
- HPLC-MS : Validates purity and quantifies trace impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3300 cm for the aminophenoxy moiety) .
Advanced: How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction kinetics or reactor design for scaled synthesis?
Answer:
AI-driven simulations enable virtual testing of reaction parameters (e.g., temperature gradients, mixing efficiency) to predict optimal conditions. For instance, COMSOL Multiphysics models fluid dynamics in continuous-flow reactors, reducing experimental iterations. Machine learning algorithms can correlate synthetic yield with input variables (e.g., reagent stoichiometry, residence time) to propose high-efficiency protocols .
Advanced: How should researchers resolve contradictions in spectral data or unexpected byproduct formation during synthesis?
Answer:
- Contradictory NMR Peaks : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, unresolved carbons in triazine derivatives (δ = 171.4–173.0 ppm) may require higher-field instruments or deuterated solvent adjustments .
- Byproduct Analysis : Employ LC-MS/MS to identify side products. If nitroso derivatives form unexpectedly (via oxidation), redox conditions must be tightly controlled .
Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?
Answer:
- Factorial Design : Test variables like substituent electronic effects (e.g., electron-withdrawing groups on the azetidine ring) and steric hindrance. For example, a 2 design evaluates how amino-phenoxy modifications impact binding affinity .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with activity data .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Keep in airtight containers at –20°C, away from oxidizing agents .
Advanced: How can membrane separation technologies improve purification of this compound?
Answer:
Nanofiltration (NF) membranes with MWCO ~300–500 Da selectively separate carboxamide derivatives from smaller impurities. For example, polyamide membranes achieve >90% rejection rates under 10-bar pressure, reducing reliance on column chromatography .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring via in-line Raman spectroscopy to track reaction progression.
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size distribution and crystallinity, linked to biorelevant dissolution rates .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Answer:
Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 40°C for 14 days, analyzing degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C for carboxamide cleavage) .
Advanced: What role do theoretical frameworks play in hypothesis generation for this compound’s mechanism of action?
Answer:
Theoretical approaches (e.g., molecular docking, MD simulations) predict binding modes with biological targets. For instance, docking into kinase active sites identifies key hydrogen bonds between the carboxamide group and conserved residues (e.g., Asp86 in EGFR), guiding wet-lab validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
